(2S)-2-(2,2-dicyclohexylethyl)piperidine

Enantioselective Pharmacokinetics CYP2D6 Metabolism Chiral Drug Disposition

Researchers studying CYP2D6-mediated metabolism face confounding variables from racemic perhexiline's differential enantiomer disposition. (2S)-2-(2,2-dicyclohexylethyl)piperidine (CAS 1326703-86-9) eliminates this ambiguity as the isolated (S)-enantiomer in >99% ee. • Enables clean pharmacokinetic interpretation by removing the (R)-enantiomer variable inherent in racemic mixtures • Cardiac CPT1 IC₅₀ = 77 μM vs. hepatic IC₅₀ = 148 μM for tissue-specific fatty acid oxidation studies • Absolute configuration confirmed by X-ray crystallography; ideal chiral HPLC/SFC reference standard

Molecular Formula C19H35N
Molecular Weight 277.5 g/mol
CAS No. 1326703-86-9
Cat. No. B12720724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2,2-dicyclohexylethyl)piperidine
CAS1326703-86-9
Molecular FormulaC19H35N
Molecular Weight277.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC2CCCCN2)C3CCCCC3
InChIInChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2/t18-/m0/s1
InChIKeyCYXKNKQEMFBLER-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(2,2-Dicyclohexylethyl)piperidine (CAS 1326703-86-9): Single Enantiomer of the CPT1/2 Inhibitor Perhexiline


(2S)-2-(2,2-dicyclohexylethyl)piperidine (CAS 1326703-86-9) is the (S)-enantiomer of perhexiline, a chiral piperidine derivative with the molecular formula C₁₉H₃₅N and a molecular weight of 277.5 g/mol [1]. This compound functions as an inhibitor of carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2), enzymes central to mitochondrial fatty acid β-oxidation [2]. Unlike the racemic perhexiline mixture (CAS 6621-47-2) historically employed as a coronary vasodilator for refractory angina pectoris, this single stereoisomer offers a defined, homogeneous molecular entity for research applications where stereochemical purity is critical [3]. Its absolute stereochemistry as (-)-S has been confirmed via X-ray crystallography .

Why Generic (2S)-2-(2,2-Dicyclohexylethyl)piperidine Cannot Be Interchanged with Racemic Perhexiline or Alternative CPT1 Inhibitors


Simple substitution of (2S)-2-(2,2-dicyclohexylethyl)piperidine with racemic perhexiline, alternative salts, or structurally similar CPT1 inhibitors is scientifically untenable due to fundamental differences in stereochemistry, pharmacokinetics, and pharmacological profile. The racemate contains a 50:50 mixture of (S)- and (R)-enantiomers, which exhibit enantioselective metabolism via CYP2D6, leading to distinct exposure profiles in patients [1]. Furthermore, while other CPT1 inhibitors like etomoxir (irreversible) and teglicar (reversible, liver-specific) exist, their binding modes, tissue selectivity, and off-target profiles differ markedly from perhexiline's [2]. Even within the piperidine class, minor structural modifications yield compounds with varying activity; the dicyclohexylethyl substituent is essential for the specific CPT1/CPT2 dual inhibition and associated ion channel blocking activity observed with this scaffold [3]. The following quantitative evidence substantiates these critical points of differentiation.

Quantitative Differentiation Guide for (2S)-2-(2,2-Dicyclohexylethyl)piperidine (CAS 1326703-86-9)


Enantioselective Pharmacokinetics: (S)-Enantiomer Exhibits 2.4-Fold Higher Plasma Exposure Than (R)-Enantiomer in CYP2D6 Extensive Metabolizers

In CYP2D6 extensive metabolizer (EM) patients administered racemic perhexiline, the (S)-enantiomer (CAS 1326703-86-9) demonstrates a 2.4-fold higher area under the plasma concentration-time curve (AUC) compared to the (R)-enantiomer, indicating substantially greater systemic exposure due to slower CYP2D6-mediated clearance [1]. This enantioselective disposition is CYP2D6 genotype-dependent; in poor metabolizers (PMs), the (S)-enantiomer still exhibits higher exposure, but the magnitude of difference is altered due to the reliance on alternative metabolic pathways [2].

Enantioselective Pharmacokinetics CYP2D6 Metabolism Chiral Drug Disposition

CPT1 Inhibition: Perhexiline (Racemate) Shows Tissue-Selective IC₅₀ Values with 1.9-Fold Higher Potency in Cardiac vs. Hepatic Mitochondria

The racemic perhexiline maleate (containing both (S)- and (R)-enantiomers) exhibits tissue-selective inhibition of carnitine palmitoyltransferase-1 (CPT1), with an IC₅₀ of 77 μM in rat cardiac mitochondria, which is 1.9-fold more potent than the IC₅₀ of 148 μM observed in rat hepatic mitochondria [1]. In comparison, amiodarone, an alternative antiarrhythmic with CPT1 inhibitory activity, displays a higher cardiac CPT1 IC₅₀ of 228 μM, making perhexiline 3.0-fold more potent in this tissue [2]. No head-to-head data comparing the isolated (S)-enantiomer against the racemate in this assay have been reported.

CPT1 Inhibition Mitochondrial Metabolism Tissue Selectivity

mTORC1 Signaling Inhibition: Perhexiline and Amiodarone Exhibit Divergent Reversibility Profiles in MCF-7 Cells

In MCF-7 breast cancer cells, treatment with 10 μM perhexiline (racemate) results in inhibition of mTORC1 signaling that is rapidly reversible upon drug withdrawal. In contrast, 50 μM amiodarone induces essentially irreversible mTORC1 inhibition under identical washout conditions [1]. This functional difference in reversibility is mechanistically significant; perhexiline, niclosamide, and rottlerin all exhibit reversible mTORC1 inhibition, while amiodarone's effect persists, suggesting distinct molecular interactions or downstream consequences [2]. The reversible nature of perhexiline's mTORC1 inhibition may be advantageous in experimental settings requiring temporal control of pathway activity.

mTORC1 Signaling Autophagy Drug Reversibility

Chiral Purity and Absolute Configuration: (S)-Enantiomer Achieves >99% Enantiomeric Excess via Asymmetric Synthesis

The (S)-enantiomer of perhexiline (CAS 1326703-86-9) can be synthesized with high enantiomeric excess (>99% ee) via an asymmetric synthetic route employing a chiral auxiliary or catalyst . This contrasts sharply with racemic perhexiline (CAS 6621-47-2), which is a 50:50 mixture of enantiomers and requires subsequent chiral resolution to isolate the desired stereoisomer [1]. The absolute configuration has been unequivocally assigned as (-)-(S) by X-ray crystallography of a diastereomeric salt . In comparison, many alternative CPT1 inhibitors such as etomoxir are achiral, precluding stereochemical comparisons, while teglicar possesses a single chiral center but has not been studied for enantioselective pharmacology.

Asymmetric Synthesis Chiral Chromatography Enantiomeric Excess

Recommended Research and Industrial Application Scenarios for (2S)-2-(2,2-Dicyclohexylethyl)piperidine (CAS 1326703-86-9)


Enantioselective Pharmacokinetic and Drug-Drug Interaction Studies

Given the established enantioselective metabolism of perhexiline by CYP2D6 [1], the isolated (S)-enantiomer (CAS 1326703-86-9) is the preferred reagent for investigating CYP2D6-mediated drug-drug interactions, pharmacogenomic effects of CYP2D6 polymorphisms, and the stereochemical determinants of perhexiline clearance. Use of the single enantiomer eliminates the confounding variable of differential enantiomer disposition inherent in racemic mixtures, enabling cleaner interpretation of pharmacokinetic data.

Cardiac Mitochondrial Metabolism and CPT1-Dependent Fatty Acid Oxidation Assays

The tissue-selective CPT1 inhibition profile (cardiac IC₅₀ = 77 μM vs. hepatic IC₅₀ = 148 μM) [2] positions perhexiline—and by extension its pure enantiomers—as a valuable tool for dissecting tissue-specific fatty acid oxidation pathways. The (S)-enantiomer can be employed in isolated cardiomyocyte or perfused heart models to study the metabolic shift from fatty acid to glucose oxidation, a phenomenon linked to improved cardiac efficiency in ischemic conditions.

Mechanistic Studies of mTORC1 Signaling and Autophagy Flux

The rapid reversibility of mTORC1 inhibition by perhexiline, in contrast to the irreversible effect of amiodarone [3], makes the (S)-enantiomer a useful probe for time-resolved studies of mTORC1 signaling dynamics. Researchers can utilize this compound to induce controlled, temporary pathway inhibition followed by washout to observe recovery kinetics, a crucial advantage in elucidating the temporal regulation of autophagy and cell growth pathways.

Chiral Chromatography Method Development and Validation

The availability of (2S)-2-(2,2-dicyclohexylethyl)piperidine in high enantiomeric excess (>99% ee) with confirmed absolute configuration via X-ray crystallography makes it an ideal reference standard for developing and validating chiral HPLC or SFC methods. It can serve as a system suitability standard or as a calibration reference for quantifying enantiomeric purity in synthetic batches or biological samples.

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